2,3-Dichloro-2-propenal
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Overview
Description
2,3-Dichloro-2-propenal is an organic compound with the molecular formula C3H2Cl2O. It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon atoms in the acrolein structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
2,3-Dichloro-2-propenal can be synthesized through several methods. One common method involves the addition of carbon tetrachloride to an alkyl vinyl ether, followed by hydrolysis and elimination of hydrogen chloride. This process yields 3,3-dichloroacrolein, which can then be converted to 2,3-dichloroacrolein through further chemical reactions .
Chemical Reactions Analysis
2,3-Dichloro-2-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cyclization: It can react with carbonyl compounds to form cyclic compounds such as 2H-pyran-2-ones.
Common reagents used in these reactions include alkylhydrazines, dimethylhydrazine, and various carbonyl compounds. Major products formed from these reactions include hydrazones, pyrazoles, and 2H-pyran-2-one derivatives .
Scientific Research Applications
2,3-Dichloro-2-propenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its reactivity with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2-propenal involves its reactivity with nucleophilic sites in biological molecules. The compound can form adducts with DNA and proteins, leading to potential mutagenic and cytotoxic effects. The molecular targets include nucleophilic amino acids in proteins and nucleotides in DNA .
Comparison with Similar Compounds
2,3-Dichloro-2-propenal can be compared with other haloacroleins and related compounds such as:
- 2-Chloroacrolein
- 2,3,3-Trichloroacrolein
- 2-Bromoacrolein
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties. For example, 2,3,3-Trichloroacrolein is more resistant to dehydrochlorination compared to this compound, making it less reactive in certain conditions .
Properties
CAS No. |
26910-68-9 |
---|---|
Molecular Formula |
C3H2Cl2O |
Molecular Weight |
124.95 g/mol |
IUPAC Name |
(Z)-2,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |
InChI Key |
GRJXQFMIWNSCPF-IWQZZHSRSA-N |
Isomeric SMILES |
C(=C(/C=O)\Cl)\Cl |
Canonical SMILES |
C(=C(C=O)Cl)Cl |
Origin of Product |
United States |
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